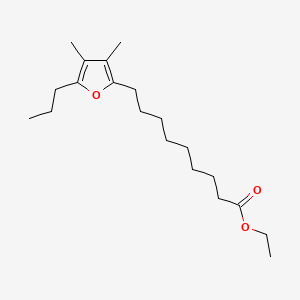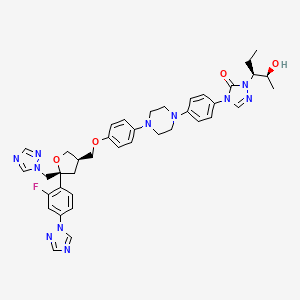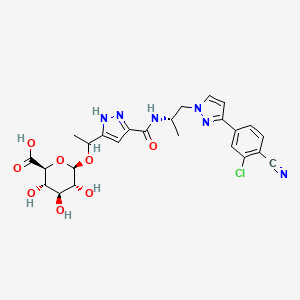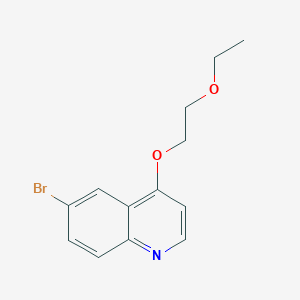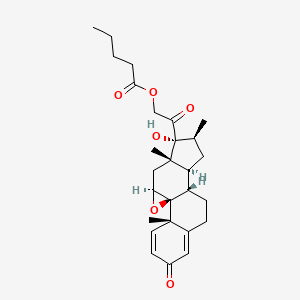
Betamethasone 9,11-Epoxide 21-Valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a valerate ester at the 21 position. This structural modification enhances its pharmacological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Valerate typically involves multiple steps starting from a suitable steroidal precursor. The process includes the introduction of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with valeric acid. Key steps in the synthesis may involve:
Epoxidation: Introduction of the epoxide group using peracids or other oxidizing agents.
Esterification: Reaction of the 21-hydroxyl group with valeric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .
科学的研究の応用
Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
作用機序
Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:
Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid with a different structural modification.
Hydrocortisone: A less potent corticosteroid with a broader range of applications.
Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .
類似化合物との比較
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
特性
分子式 |
C27H36O6 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChIキー |
HOQDZZLCHDNPJJ-OOOOKSNHSA-N |
異性体SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
正規SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


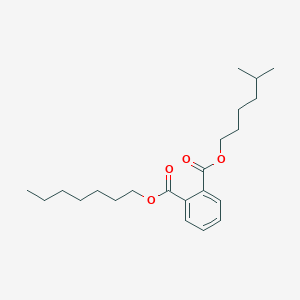
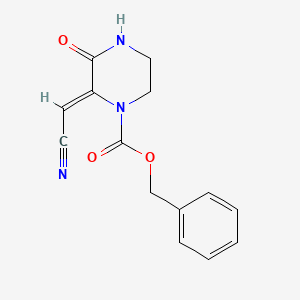
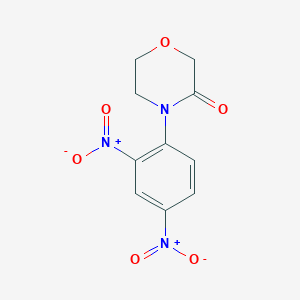
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
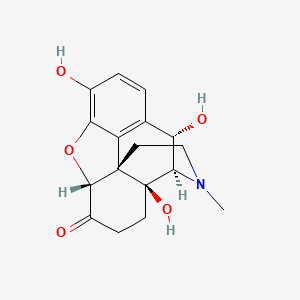
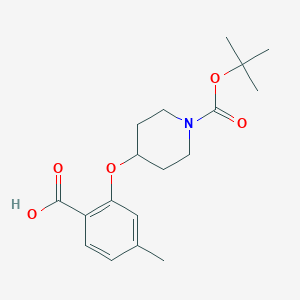
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

